5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide
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Overview
Description
5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide is a compound of interest in the field of organic chemistry It features a unique structure that includes a phosphorus atom, a selenium atom, and an oxaphosphol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane with phenylselenol in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted oxaphosphol derivatives, depending on the reagents used.
Scientific Research Applications
5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use as an antioxidant and in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s unique structure allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The presence of the selenium atom is particularly important for its antioxidant properties, as it can neutralize reactive oxygen species and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide: Similar structure but lacks the selenium atom.
2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Contains a methoxy group instead of the phenylseleno group.
Uniqueness
5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
85318-38-3 |
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Molecular Formula |
C11H13O3PSe |
Molecular Weight |
303.16 g/mol |
IUPAC Name |
2-hydroxy-5,5-dimethyl-4-phenylselanyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C11H13O3PSe/c1-11(2)10(8-15(12,13)14-11)16-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) |
InChI Key |
AUANPSPCEOAWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CP(=O)(O1)O)[Se]C2=CC=CC=C2)C |
Origin of Product |
United States |
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